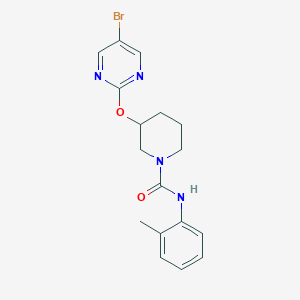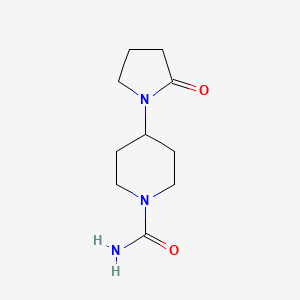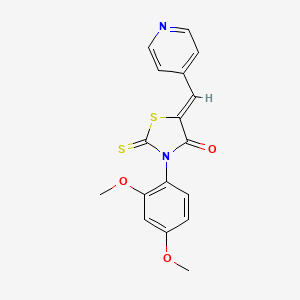
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine carboxamides and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide involves the inhibition of specific enzymes and pathways in the body. The compound has been found to inhibit the activity of certain kinases, such as PI3K and mTOR, which are involved in cancer progression. Additionally, it has been found to modulate the activity of ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide are diverse and complex. Studies have shown that the compound can alter the expression of various genes and proteins involved in cancer progression, pain, and inflammation. Additionally, it has been found to affect the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is its specificity for certain molecular targets, which makes it a valuable tool for studying specific biological pathways. Additionally, the compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its complex mechanism of action, which requires further research to fully understand.
Zukünftige Richtungen
There are several future directions for research on 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide. One of the significant areas of research is the development of new drugs based on this compound for the treatment of cancer, pain, and inflammation. Additionally, further studies are needed to fully understand the complex mechanism of action of this compound and its potential side effects. Finally, there is a need for more in-depth research on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Conclusion
In conclusion, 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its specificity for certain molecular targets and its diverse biochemical and physiological effects make it a valuable tool for studying specific biological pathways. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with o-toluidine and piperidine in the presence of appropriate reagents. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization, to yield the desired product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide has shown potential in various scientific research applications. One of the significant areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-12-5-2-3-7-15(12)21-17(23)22-8-4-6-14(11-22)24-16-19-9-13(18)10-20-16/h2-3,5,7,9-10,14H,4,6,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLOSPVOMXGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364615.png)


![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)

![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)

